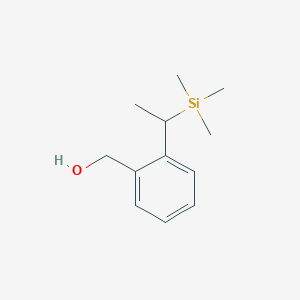
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is not fully understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can act as a chiral auxiliary in asymmetric catalysis, which involves the formation of chiral compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol have not been extensively studied. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been shown to exhibit antifungal activity against various fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in some solvents and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the study of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. These include the development of new synthetic routes for this compound, the study of its mechanism of action, and the exploration of its potential applications in drug discovery and material science. Additionally, the use of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol as a chiral auxiliary in asymmetric catalysis could be further investigated.
Synthesemethoden
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can be synthesized using different methods, including the Grignard reaction and the reduction of ketones. The Grignard reaction involves reacting phenylmagnesium bromide with 1-(Trimethylsilyl)ethanone to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)magnesium bromide, which is then reacted with formaldehyde to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. The reduction of ketones involves reacting 1-(Trimethylsilyl)acetophenone with sodium borohydride to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)ethanol, which is then oxidized to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a starting material in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
139577-13-2 |
|---|---|
Produktname |
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol |
Molekularformel |
C12H20OSi |
Molekulargewicht |
208.37 g/mol |
IUPAC-Name |
[2-(1-trimethylsilylethyl)phenyl]methanol |
InChI |
InChI=1S/C12H20OSi/c1-10(14(2,3)4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3 |
InChI-Schlüssel |
ULRHWOFLEWHTSY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CO)[Si](C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1CO)[Si](C)(C)C |
Synonyme |
Benzenemethanol, 2-[1-(trimethylsilyl)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



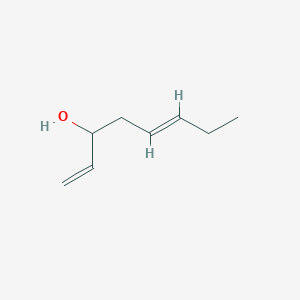
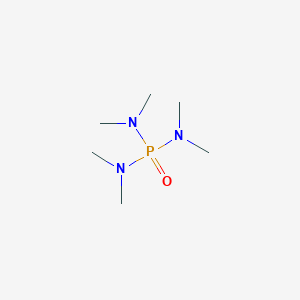
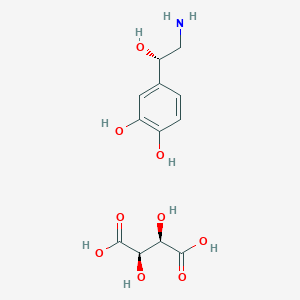
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
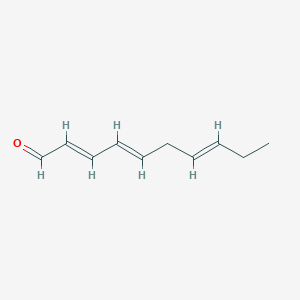
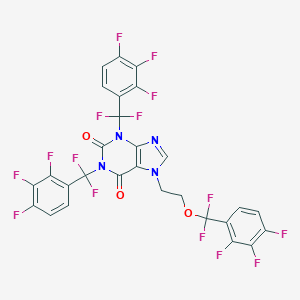
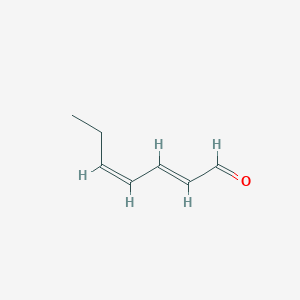
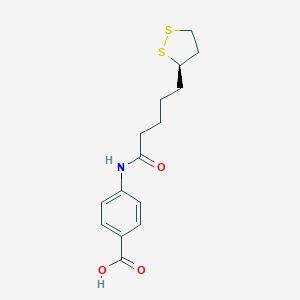
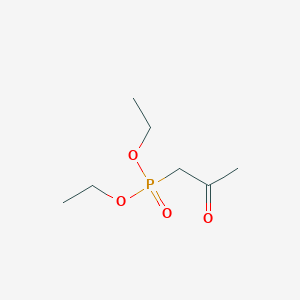
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
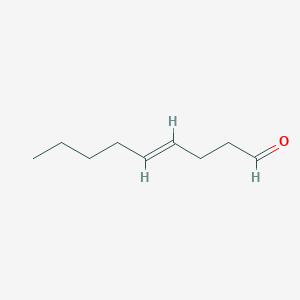

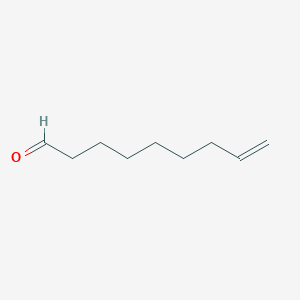
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)